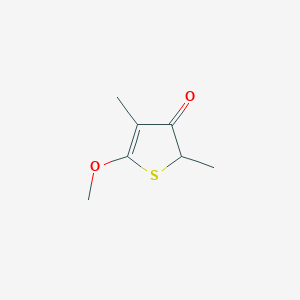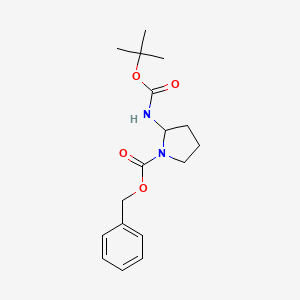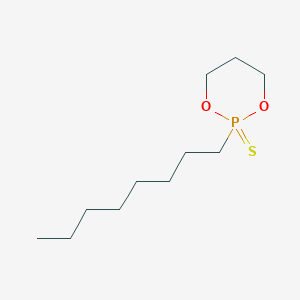
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide is a chemical compound with the molecular formula C11H23O2PS. It belongs to the class of organophosphorus compounds, specifically those containing a 1,3,2-dioxaphosphorinane ring. This compound is characterized by the presence of a sulfur atom bonded to the phosphorus atom, making it a phosphorothioate.
Vorbereitungsmethoden
The synthesis of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides, such as 1,3,2-dioxaphosphorinane-2-oxide.
Reduction: Reduction reactions can convert the sulfur atom to different oxidation states.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane-2-oxide: This compound contains an oxygen atom instead of sulfur and has different chemical properties and reactivity.
1,3,2-Dioxaphosphorinane-2-selenide: This compound contains a selenium atom and exhibits unique chemical behavior compared to its sulfur and oxygen analogs . The uniqueness of this compound lies in its specific reactivity and applications, particularly in the formation of phosphorothioate esters and its potential biological activities.
Eigenschaften
CAS-Nummer |
651727-24-1 |
|---|---|
Molekularformel |
C11H23O2PS |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
2-octyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C11H23O2PS/c1-2-3-4-5-6-7-11-14(15)12-9-8-10-13-14/h2-11H2,1H3 |
InChI-Schlüssel |
YIZGUTNOWZJMMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP1(=S)OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


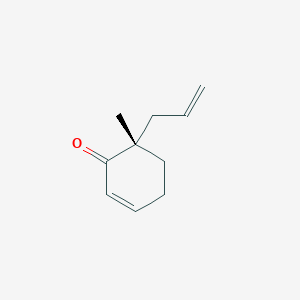
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

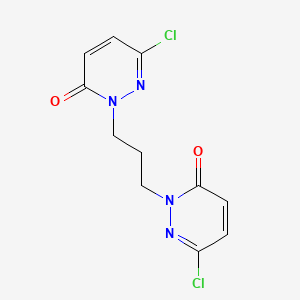
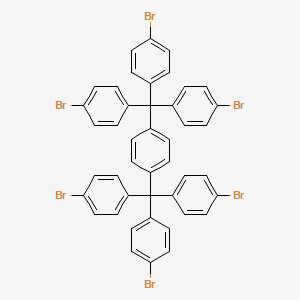
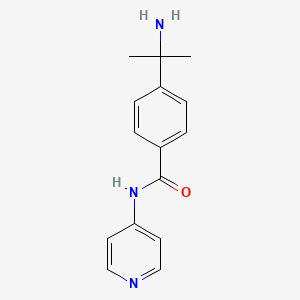
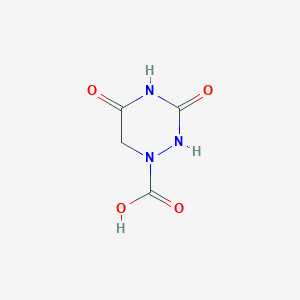
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
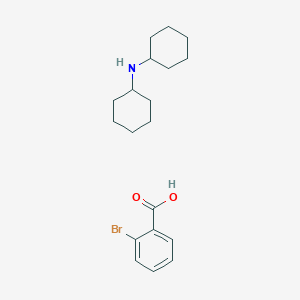
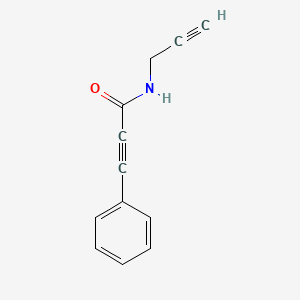
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
